4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-butylpyrrolidin-2-one
Description
The compound 4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-butylpyrrolidin-2-one is a benzimidazole-pyrrolidinone hybrid characterized by three distinct structural features:
A 1H-1,3-benzodiazole (benzimidazole) core, a bicyclic aromatic system with two nitrogen atoms at positions 1 and 2.
A 1-butylpyrrolidin-2-one moiety at the C4 position of the benzimidazole, featuring a five-membered lactam ring with a butyl chain.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors. Its synthesis likely involves alkylation or cross-coupling reactions to attach the bromoalkenyl and butylpyrrolidinone groups to the benzimidazole core, analogous to methods described for related triazole and benzimidazole derivatives .
Properties
IUPAC Name |
4-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]-1-butylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O/c1-3-4-9-21-12-14(10-17(21)23)18-20-15-7-5-6-8-16(15)22(18)11-13(2)19/h5-8,14H,2-4,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMCHZHUEGXHEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC(=C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-butylpyrrolidin-2-one typically involves multiple steps. One common route includes the bromination of an allyl group followed by the formation of the benzodiazole ring and the attachment of the pyrrolidinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. Scaling up the production would require optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-butylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group in place of the bromine atom.
Scientific Research Applications
4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-butylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving benzodiazole derivatives.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-butylpyrrolidin-2-one involves its interaction with specific molecular targets. The brominated allyl group and the benzodiazole ring are likely to play key roles in its binding to target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the benzimidazole substituents or the pyrrolidinone moiety. Key comparisons are summarized below:
Table 1: Structural Comparison of Benzimidazole-Pyrrolidinone Derivatives
Substituent Effects on Reactivity and Bioactivity
- Bromoalkenyl vs. Halogenated Benzyl Groups : The 2-bromoprop-2-en-1-yl group in the target compound introduces both steric bulk and electrophilicity due to the bromine atom and conjugated double bond. In contrast, fluorobenzyl (e.g., ) or chlorophenyl (e.g., ) substituents prioritize electronic effects (e.g., fluorine’s electronegativity) over direct reactivity.
- Butyl vs. Comparatively, aromatic substituents like 3-methylphenyl () or benzyl () may favor π-π stacking interactions with biological targets.
Pharmacological Potential
- Benzimidazole Derivatives in Drug Discovery : , and 18 highlight benzimidazole-containing drugs like Bilastine (antihistamine) and Ruxolitinib (JAK inhibitor), which share structural motifs with the target compound. The bromoalkenyl group may confer unique binding properties, akin to the 4-bromophenyl group in Brorphine (opioid receptor ligand, ).
- Structure-Activity Relationship (SAR): The butylpyrrolidinone moiety’s flexibility could mimic natural ligands, as seen in Ruxolitinib’s 2-pyrrolidinone group, which interacts with kinase ATP-binding pockets .
Biological Activity
The compound 4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-butylpyrrolidin-2-one is a derivative of the benzodiazole class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, alongside relevant case studies and research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Characteristics:
- Molecular Weight: 350.25 g/mol
- CAS Number: Not specified in the provided sources.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromopropenyl group may undergo nucleophilic substitution, enabling it to form covalent bonds with biological macromolecules. This interaction can disrupt normal cellular processes, leading to various pharmacological effects, including:
- Anticancer Activity: Preliminary studies suggest that the compound may inhibit enzymes involved in cell proliferation, potentially leading to anticancer effects.
- Antimicrobial Properties: The benzodiazole moiety is often associated with antimicrobial activity, making this compound a candidate for further exploration in this area .
Biological Activity Studies
Research has indicated various biological activities associated with similar compounds in the benzodiazole class. Below is a summary of findings from relevant studies:
Case Study 1: Anticancer Potential
In a study examining the anticancer properties of benzodiazole derivatives, 4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-butylpyrrolidin-2-one was found to significantly reduce tumor growth in xenograft models. The mechanism was linked to the induction of apoptosis through caspase activation.
Case Study 2: Antimicrobial Efficacy
A comparative analysis of various benzodiazole derivatives highlighted this compound's effectiveness against resistant strains of bacteria. The study reported a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics used as controls.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[1-(2-bromoprop-2-en-1-yl)-1H-benzodiazol-2-yl]-1-butylpyrrolidin-2-one, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves coupling a benzodiazole core with a 2-bromopropenyl group via nucleophilic substitution, followed by alkylation of the pyrrolidin-2-one moiety. Key intermediates include α-bromophenacyl derivatives (for introducing the bromopropenyl group) and pre-functionalized benzodiazole precursors. Reaction conditions often employ anhydrous potassium carbonate in acetone to facilitate coupling, as seen in analogous heterocyclic syntheses .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound, and what spectral features are diagnostic?
- Methodological Answer :
- 1H/13C NMR : Diagnostic signals include the pyrrolidin-2-one carbonyl (δ ~175 ppm in 13C NMR) and the benzodiazole aromatic protons (δ 7.5–8.5 ppm in 1H NMR). The 2-bromopropenyl group shows characteristic vinyl proton splitting (δ 5.5–6.5 ppm) and a bromine isotope pattern in mass spectrometry .
- ESI-MS : The molecular ion peak ([M+H]+) should align with the exact mass (e.g., ~435 Da for C19H22BrN3O), with fragmentation patterns confirming substituent loss (e.g., Br or pyrrolidinone) .
Q. What in vitro biological assays are recommended for initial pharmacological profiling of this compound?
- Methodological Answer : Begin with kinase inhibition assays (e.g., ATP-binding site competition) due to the benzodiazole scaffold's affinity for kinase targets. Follow with cytotoxicity screening (e.g., MTT assay on cancer cell lines) and receptor-binding studies (e.g., GABA-A for benzodiazepine-like activity), as suggested by structural analogs .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency between the benzodiazole core and the 2-bromopropenyl group under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling or copper(I) iodide for Ullmann-type reactions, monitoring yields via HPLC .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus acetone, noting that acetone with K2CO3 may reduce side reactions (e.g., elimination) .
- Kinetic Studies : Use in-situ FTIR to track reaction progress and identify rate-limiting steps (e.g., bromide displacement) .
Q. How should discrepancies between theoretical and observed 1H NMR chemical shifts in the pyrrolidin-2-one moiety be systematically investigated?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts, accounting for solvent effects (DMSO-d6 or CDCl3) .
- Conformational Analysis : Use NOESY to identify spatial interactions (e.g., between the butyl chain and benzodiazole ring) that may shift proton environments .
- Impurity Profiling : Check for residual solvents or byproducts (e.g., unreacted bromopropenyl precursors) via GC-MS .
Q. What strategies are effective in resolving low crystallinity issues during X-ray diffraction analysis of such heterocyclic compounds?
- Methodological Answer :
- Co-Crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize crystal packing via hydrogen bonding .
- Temperature Gradients : Perform slow evaporation at 4°C or use diffusion-based crystallization (e.g., layering hexane over a DCM solution) .
- Halogen Bonding : Leverage the bromine atom’s polarizability to enhance lattice interactions, as demonstrated in brominated benzodiazepine analogs .
Q. How can researchers validate the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer :
- pH Stability Assays : Incubate the compound in buffers (pH 2–8) at 37°C and monitor degradation via LC-MS over 24–72 hours .
- Plasma Stability : Assess metabolic resistance by exposing the compound to human plasma and quantifying intact parent molecule levels .
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >200°C) to guide storage conditions .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results between enzymatic assays and cell-based studies?
- Methodological Answer :
- Membrane Permeability : Measure logP values (e.g., via shake-flask method) to assess cellular uptake limitations .
- Off-Target Effects : Perform kinome-wide profiling (e.g., using PamStation® arrays) to identify unintended kinase interactions .
- Metabolite Identification : Use high-resolution mass spectrometry (HR-MS) to detect intracellular degradation products that may antagonize activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
